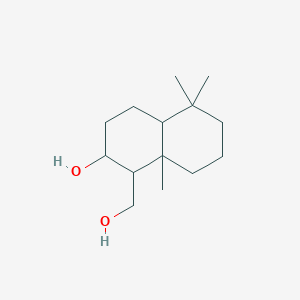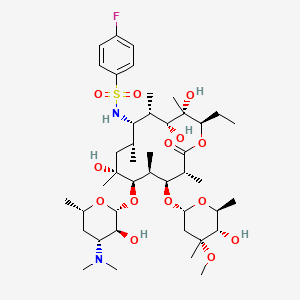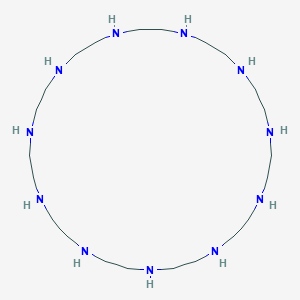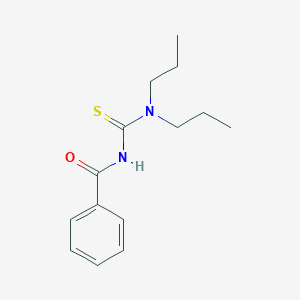![molecular formula C14H23OPSi B14600713 (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane CAS No. 60820-29-3](/img/structure/B14600713.png)
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is a unique organophosphorus compound It is characterized by the presence of a phosphane group attached to a propylidene moiety, which is further substituted with a trimethylsilyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane typically involves the reaction of a phosphane precursor with a suitable alkylidene reagent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphane chloride derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid are used under controlled conditions to ensure selective addition.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or protonated derivatives.
科学研究应用
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers, facilitating catalytic processes. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
相似化合物的比较
Similar Compounds
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(ethyl)phosphane
Uniqueness
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
60820-29-3 |
|---|---|
分子式 |
C14H23OPSi |
分子量 |
266.39 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1-trimethylsilyloxypropylidene)-phenylphosphane |
InChI |
InChI=1S/C14H23OPSi/c1-14(2,3)13(15-17(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI 键 |
LTRWUFXHWOEFFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=PC1=CC=CC=C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)








![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)


